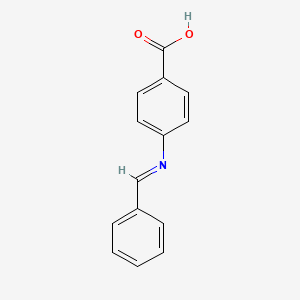

4-(benzylideneamino)benzoic Acid

Description

Contextualization of Schiff Bases in Chemical Science

Schiff bases, first reported by German chemist Hugo Schiff in 1864, are a cornerstone of modern chemistry. nih.govopenresearchlibrary.org Characterized by the azomethine or imine functional group (-C=N-), these compounds are pivotal intermediates in numerous organic syntheses and play a crucial role in the development of coordination chemistry. nih.govresearchgate.net Their importance stems from their synthetic accessibility and structural diversity, which allows for the creation of a vast array of compounds with tunable electronic and steric properties. nih.govresearchgate.net

The nitrogen atom in the imine group possesses a lone pair of electrons, making Schiff bases excellent ligands for coordinating with metal ions to form stable complexes. nih.govnih.gov These metal complexes have found applications in diverse areas such as catalysis, materials science, and as analytical reagents. acs.orgwikipedia.orgnih.gov Furthermore, the imine bond is a key structural motif in various biological systems, where it is often an intermediate in enzymatic reactions involving the interaction of an enzyme with a substrate or cofactor. wikipedia.orgnih.gov

Historical Development and Synthetic Advantages of Imine Formation

The discovery of Schiff bases by Hugo Schiff in the mid-19th century marked a significant milestone in organic chemistry. nih.govscentspiracy.com His work on the condensation reaction between primary amines and carbonyl compounds opened up a new class of organic compounds with wide-ranging applications. scentspiracy.comchemrevlett.com The formation of the imine bond is a reversible reaction that typically proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgnih.gov

The synthesis of Schiff bases offers several distinct advantages:

Simplicity and High Yields: The condensation reaction is often straightforward to perform, frequently resulting in high product yields. researchgate.netmasterorganicchemistry.com

Mild Reaction Conditions: Many imine formations can be carried out at room temperature or with gentle heating, often without the need for harsh reagents. acs.orgmasterorganicchemistry.com

Atom Economy: The primary byproduct of the reaction is water, which aligns with the principles of green chemistry. acs.orgacs.org

Versatility: A wide variety of aldehydes, ketones, and primary amines can be used as starting materials, allowing for the synthesis of a vast library of Schiff bases with diverse structures and properties. nih.govnih.gov

These synthetic advantages have contributed to the enduring importance of Schiff bases in both academic research and industrial applications.

Significance of Carboxylic Acid Functionality in Schiff Base Structures

The presence of a carboxylic acid (-COOH) group in a Schiff base ligand, as seen in 4-(benzylideneamino)benzoic acid, introduces several significant properties and functionalities. libretexts.orgprinceton.edu The carboxylic acid group is acidic and can be deprotonated to form a carboxylate (-COO⁻), which can act as a potent coordination site for metal ions. yu.edu.jolibretexts.org This allows the Schiff base to function as a multidentate ligand, binding to a metal center through both the imine nitrogen and the carboxylate oxygen. yu.edu.jo This chelation effect often leads to the formation of highly stable metal complexes. nih.gov

Furthermore, the carboxylic acid group can influence the solubility of the Schiff base and its metal complexes. mdpi.com It can also serve as a handle for further chemical modifications, enabling the synthesis of more complex structures and materials. princeton.edu The ability of the carboxylic acid group to participate in hydrogen bonding can also play a crucial role in the solid-state structure and supramolecular assembly of these compounds. researchgate.net

Overview of Research Trajectories for this compound and its Derivatives

Research into this compound and its derivatives has explored a variety of applications, primarily centered around its role as a versatile ligand in coordination chemistry and its potential in materials science.

One major area of investigation involves the synthesis and characterization of its metal complexes. yu.edu.jobibliomed.org Researchers have successfully synthesized complexes of this compound and its derivatives with various transition metals. These studies often focus on elucidating the coordination geometry and the electronic and magnetic properties of the resulting complexes. yu.edu.jonih.gov

Another significant research direction is the exploration of these compounds in the development of new materials. For instance, derivatives of this compound have been investigated for their potential use as photostabilizers for polymers like poly(vinyl chloride) (PVC). mdpi.com The incorporation of these Schiff base complexes into the polymer matrix has been shown to enhance its resistance to photodegradation. mdpi.com

Furthermore, the structural framework of this compound makes it a suitable building block for the construction of more complex architectures, including metal-organic frameworks (MOFs). researchgate.net The ability of the carboxylic acid and imine groups to coordinate with metal centers allows for the formation of extended, porous structures with potential applications in gas storage and catalysis. researchgate.net

Recent studies have also synthesized and characterized various derivatives of this compound, exploring how different substituents on the aromatic rings influence the properties and potential applications of these compounds. researchgate.netccspublishing.org.cnresearchgate.netcqvip.compreprints.org

| Compound Name | Molecular Formula | Application/Research Focus |

| This compound | C₁₄H₁₁NO₂ | Ligand for metal complexes, photostabilizers |

| 4-Aminobenzoic acid | C₇H₇NO₂ | Starting material for synthesis |

| Benzaldehyde | C₇H₆O | Starting material for synthesis |

| Poly(vinyl chloride) (PVC) | (C₂H₃Cl)n | Polymer for photostabilization studies |

| Synthesis of this compound derivatives | Reactants | Research Focus |

| Derivatives 3a-3g | Substituted benzaldehydes and 4-aminobenzoic acid | Antidiabetic and antibacterial potential |

| (E)-4-(3-ethoxy-2-hydroxybenzylideneamino) benzoic acid (L¹) | 3-ethoxy-2-hydroxybenzaldehyde and 4-aminobenzoic acid | Synthesis and characterization of new Schiff base ligands |

| (E)-4-(3-methoxy-2-hydroxy-benzylideneamino)benzoic acid (L²) | 3-methoxy-2-hydroxybenzaldehyde and 4-aminobenzoic acid | Synthesis and characterization of new Schiff base ligands |

| 2-[4-(N,N-dimethylamino)benzylidene]benzoic acid | 4-(N,N-dimethylamino)benzaldehyde and 2-aminobenzoic acid | Synthesis and characterization of Schiff base metal complexes |

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylideneamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREPJQZHXSDMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350765 | |

| Record name | 4-(benzylideneamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820985-82-8, 3939-41-1 | |

| Record name | 4-(benzylideneamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(BENZYLIDENEAMINO)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzylideneamino Benzoic Acid and Derivatives

Condensation Reactions for Azomethine Formation

The cornerstone for synthesizing 4-(benzylideneamino)benzoic acid is the condensation reaction between an aromatic amine and an aromatic aldehyde, which results in the formation of a Schiff base containing an azomethine or imine group (-C=N-). researchgate.netresearchgate.net

The direct synthesis of the parent compound, this compound, is achieved through the reaction of 4-aminobenzoic acid with benzaldehyde. researchgate.netnih.gov The amine group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This reaction forms an unstable carbinolamine intermediate which then dehydrates to form the stable imine product.

For the synthesis of derivatives, substituted benzaldehydes are commonly used as the aldehyde precursor, while 4-aminobenzoic acid typically serves as the amine component. researchgate.net This approach allows for the introduction of various functional groups onto the benzylidene portion of the molecule, enabling the systematic study of structure-activity relationships.

The condensation reaction to form this compound is frequently catalyzed by an acid. A common laboratory procedure involves dissolving the aldehyde precursor in a suitable solvent, such as dry distilled ethanol (B145695), and adding a catalytic amount of a strong acid. researchgate.net

Key Catalysts and Conditions:

Sulfuric Acid (H₂SO₄): A drop of concentrated sulfuric acid is often used to catalyze the reaction in an ethanolic solution. The mixture is typically heated at reflux for several hours to ensure the completion of the reaction. researchgate.net

Glacial Acetic Acid: Acetic acid can serve as both a catalyst and a solvent. Its use is prevalent in Schiff base syntheses, promoting the dehydration step necessary for imine formation. nih.gov

Boric Acid: In the context of green chemistry, boric acid has been explored as a catalyst for amidation, a related reaction, demonstrating its potential for activating carbonyl groups under milder conditions. sciepub.com

The reaction progress is often monitored using thin-layer chromatography (TLC) to determine the point of completion. researchgate.net

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. brazilianjournals.com.br One such approach is the use of solvent-free reaction conditions. For related Schiff base syntheses, microwave irradiation has been employed to accelerate the reaction, often without the need for a solvent. This method can lead to higher yields, shorter reaction times, and a reduction in chemical waste. mdpi.com While specific solvent-free procedures for this compound are not extensively detailed in the provided literature, the general applicability of these green techniques to Schiff base formation is well-established. mdpi.comresearchgate.net

Synthesis of Substituted this compound Analogues

For instance, research has described the synthesis of derivatives by reacting 4-aminobenzoic acid with benzaldehydes containing electron-donating groups (like methoxy (B1213986), -OCH₃) or electron-withdrawing groups (like chloro, -Cl or nitro, -NO₂). researchgate.netnih.gov These reactions generally follow the standard acid-catalyzed condensation procedure.

| Aldehyde Precursor | Amine Precursor | Resulting Analogue | Reference |

| Benzaldehyde | 4-Aminobenzoic Acid | This compound | researchgate.net |

| 4-Chlorobenzaldehyde | 4-Aminobenzoic Acid | 4-((4-Chlorobenzylidene)amino)benzoic acid | researchgate.net |

| 4-Methylbenzaldehyde | 4-Aminobenzoic Acid | 4-((4-Methylbenzylidene)amino)benzoic acid | researchgate.net |

| 4-Methoxybenzaldehyde | 4-Aminobenzoic Acid | 4-((4-Methoxybenzylidene)amino)benzoic acid | researchgate.net |

| 4-(Dimethylamino)benzaldehyde | 4-Aminobenzoic Acid | 4-((4-(Dimethylamino)benzylidene)amino)benzoic acid | researchgate.net |

Multi-Step Synthesis for Complex Derivatives

The this compound scaffold can be a starting point for more complex, multi-step syntheses. The functional groups present in the molecule—the carboxylic acid and the azomethine linkage—provide reactive sites for further elaboration.

One common multi-step pathway involves the modification of the carboxylic acid group. For example, 4-aminobenzoic acid can first be converted into its corresponding ester, such as ethyl 4-aminobenzoate. This ester is then reacted with a substituted benzoyl chloride to form an amide linkage, leading to compounds like ethyl 4-benzamidobenzoate. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) converts the ester into a hydrazide. nih.gov This hydrazide can then be reacted with anhydrides to yield complex derivatives containing multiple amide and acid functionalities. nih.gov

Another approach involves using the entire Schiff base as a ligand to form coordination complexes. For example, 4-(benzylideneamino)benzenesulfonamide, an analogue where the carboxylic acid is replaced by a sulfonamide, has been used to synthesize organotin(IV) complexes by reacting it with various tin chlorides. mdpi.com This demonstrates how the initial Schiff base can be integrated into larger, metal-containing molecular structures.

A schematic for a multi-step synthesis is as follows: Step 1: 4-Aminobenzoic acid is reacted with a substituted benzoyl chloride to form an N-acylated derivative. nih.govStep 2: The carboxylic acid group of the product from Step 1 is esterified using ethanol and a catalytic amount of sulfuric acid. nih.govStep 3: The ester is then treated with hydrazine hydrate to form the corresponding hydrazide, a versatile intermediate for further synthesis. nih.gov

Purification and Yield Optimization Techniques

Achieving high purity and optimizing the yield are critical aspects of the synthesis. After the reaction is complete, the crude product is typically isolated by filtration. ekb.eg

Purification:

Recrystallization: This is the most common method for purifying the solid product. The crude this compound or its derivatives are dissolved in a hot solvent, such as ethanol or a hexane (B92381) mixture, and then allowed to cool slowly. nih.govorgsyn.org This process allows for the formation of pure crystals, while impurities remain in the solvent. The choice of solvent is crucial for effective purification.

Washing: The filtered precipitate is often washed with solvents like water or diethyl ether to remove unreacted starting materials and soluble byproducts. nih.gov

Yield Optimization:

Reaction Monitoring: Careful monitoring of the reaction using Thin-Layer Chromatography (TLC) helps in determining the optimal reaction time, preventing the formation of degradation products from prolonged heating. researchgate.net

Catalyst Concentration: Adjusting the amount of acid catalyst can influence the reaction rate and yield. While a catalytic amount is sufficient, optimizing this concentration can shorten reaction times. sciepub.com

Stoichiometry: Using a slight excess of one of the reactants, typically the more volatile aldehyde, can help drive the reaction to completion, although this may necessitate more rigorous purification.

Reported yields for the synthesis of this compound and its analogues are generally good, often ranging from 70% to over 90% under optimized conditions. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Analysis (Fourier Transform Infrared Spectroscopy)

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characterization of Azomethine (C=N) Stretching Frequencies

A key feature in the FT-IR spectrum of 4-(benzylideneamino)benzoic acid is the band corresponding to the stretching vibration of the azomethine or imine group (C=N). This characteristic absorption is typically observed in the range of 1600-1622 cm⁻¹. researchgate.netrjptonline.org The presence of this band confirms the formation of the Schiff base through the condensation of an amine and a carbonyl compound. sciensage.info In some cases, the C=N stretching vibration has been reported at 1505 cm⁻¹. researchgate.net The absence of the characteristic N-H stretching bands from the parent amine further corroborates the successful formation of the imine linkage. researchgate.net

Analysis of Carboxyl and Aromatic Vibrations

The FT-IR spectrum also provides clear evidence of the carboxylic acid and aromatic functionalities within the molecule. The stretching vibration of the carbonyl group (C=O) in the carboxylic acid is typically found around 1680-1681 cm⁻¹. researchgate.net However, this can shift to approximately 1665 cm⁻¹ in certain derivatives. rjptonline.org The broad O-H stretching vibration of the carboxylic acid is a prominent feature, appearing in the wide range of 2500-3300 cm⁻¹. docbrown.info

Aromatic C=C stretching vibrations are observed in the region of 1440-1660 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. researchgate.netscispace.com Additionally, a band corresponding to the C-N stretching vibration can be found at approximately 1285 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Azomethine (C=N) | Stretching | 1600-1622 researchgate.netrjptonline.org |

| Carbonyl (C=O) | Stretching | 1680-1681 researchgate.net |

| Carboxyl (O-H) | Stretching | 2500-3300 docbrown.info |

| Aromatic (C=C) | Stretching | 1440-1660 researchgate.net |

| Aromatic (C-H) | Stretching | > 3000 researchgate.netscispace.com |

| C-N | Stretching | ~1285 researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, allowing for the precise determination of molecular structure.

Proton Chemical Shift Assignments and Coupling Patterns

In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid group (-COOH) characteristically appears as a broad singlet in the downfield region, typically between δ 11.10 and 11.28 ppm. researchgate.netsmolecule.com The proton of the azomethine group (-CH=N-) is also highly deshielded and resonates as a sharp singlet in the range of δ 8.16 to 8.63 ppm. researchgate.netsmolecule.com

The protons on the aromatic rings exhibit complex splitting patterns and resonate in the range of δ 6.83 to 8.63 ppm. researchgate.netsmolecule.com The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the electronic effects of the substituent groups.

Table 2: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 11.10 - 11.28 researchgate.netsmolecule.com | Broad Singlet |

| -CH=N- | 8.16 - 8.63 researchgate.netsmolecule.com | Singlet |

| Aromatic-H | 6.83 - 8.63 researchgate.netsmolecule.com | Multiplet |

Carbon Chemical Shift Analysis for Structural Confirmation

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon atom of the carbonyl group in the carboxylic acid is observed at a chemical shift between δ 168.40 and 170.23 ppm. researchgate.netsmolecule.com The carbon atom of the imine group (-CH=N-) resonates in the region of δ 158.31 to 160.22 ppm. researchgate.netsmolecule.com The carbon atoms of the aromatic rings produce signals in the range of δ 121.30 to 158.50 ppm. researchgate.netsmolecule.com

Table 3: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168.40 - 170.23 researchgate.netsmolecule.com |

| Imine (-CH=N-) | 158.31 - 160.22 researchgate.netsmolecule.com |

| Aromatic-C | 121.30 - 158.50 researchgate.netsmolecule.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

The UV-Visible spectrum of this compound derivatives typically shows absorption bands corresponding to π→π* and n→π* electronic transitions. rjptonline.org For instance, absorption bands have been reported at approximately 290 nm (n→π) and 344 nm (π→π). rjptonline.org The presence of aromatic rings and the imine group contributes to these electronic transitions. rjptonline.org The absorption maximum (λmax) for the parent benzoic acid is observed around 230 nm. researchgate.net

Studies on related aminobenzoic acid derivatives have shown fluorescence emission that can be influenced by the molecular structure and environment. For example, some derivatives of 4-(dimethylamino)benzoic acid exhibit fluorescence from an intramolecular charge transfer (ICT) state. mpg.de The specific fluorescence properties of this compound itself would depend on factors such as solvent polarity and potential for excited-state proton transfer.

π-π* and n-π* Transitions of Azomethine and Aromatic Systems

The electronic spectrum of this compound is characterized by absorption bands that arise from π-π* and n-π* electronic transitions within its azomethine (–CH=N–) group and aromatic rings. The π-π* transitions, which are typically of high intensity, originate from the excitation of electrons from π bonding orbitals to π* antibonding orbitals in the benzene (B151609) rings and the C=N double bond. The n-π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are fundamental to understanding the compound's photophysical behavior.

Quantum Yield Determination in Solution

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For derivatives of this compound, the quantum yield can be influenced by the solvent and the nature of substituents on the aromatic rings. For instance, some related compounds exhibit quantum yields that can be close to unity under certain conditions, indicating highly efficient emission. nih.gov The determination of quantum yield is often performed using a comparative method with a standard reference compound. rsc.org For example, the fluorescence quantum yield of one probe increased from 0.027 to 0.16 upon reaction. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak [M]⁺ for the parent compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 225.24 g/mol . nih.gov

Under electron ionization, the molecule undergoes characteristic fragmentation. Common fragments observed for similar aromatic acids include the loss of a water molecule or a carboxyl group. For benzoic acid, prominent peaks are seen at m/z 105, resulting from the loss of a hydroxyl radical, and at m/z 77, corresponding to the phenyl cation. docbrown.infofu-berlin.de In the case of this compound, fragmentation can also occur at the azomethine linkage.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Crystal System and Space Group Determination

Derivatives of this compound have been found to crystallize in various systems. For example, the related compound 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid crystallizes in the monoclinic system with the space group P21/n. researchgate.net Other similar compounds have also been reported to crystallize in monoclinic systems with space groups such as P21/c and C2/c. researchgate.netresearchgate.net

Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the crystal packing of this compound and its derivatives. In the solid state, carboxylic acid groups typically form centrosymmetric dimers via strong O–H⋯O hydrogen bonds. nih.govmdpi.comnih.gov This is a common and robust supramolecular synthon observed in many benzoic acid derivatives. researchgate.net

In addition to the strong carboxylic acid dimers, weaker intermolecular interactions such as C–H⋯O and C–H⋯N hydrogen bonds can also be present, further stabilizing the crystal structure. mdpi.com Intramolecular hydrogen bonds are also possible, particularly if suitable substituent groups are present on the aromatic rings, which can influence the molecule's conformation and physical properties. youtube.comresearchgate.netchemistryguru.com.sgnih.gov

Data Tables

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

| Compound | 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid | researchgate.netnih.gov |

| Formula | C₁₄H₁₀FNO₂ | researchgate.netnih.gov |

| Molecular Weight | 243.24 g/mol | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2₁/n | researchgate.net |

| a | 12.2787 (5) Å | researchgate.netnih.gov |

| b | 5.6264 (2) Å | researchgate.netnih.gov |

| c | 17.2874 (8) Å | researchgate.netnih.gov |

| β | 105.833 (2)° | researchgate.netnih.gov |

| Volume | 1148.99 (8) ų | researchgate.netnih.gov |

| Z | 4 | researchgate.netnih.gov |

Table 2: Selected Bond and Angle Data

| Feature | Description | Value | Reference |

| Dihedral Angle | Angle between benzene rings in 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid | 57.50 (13)° | nih.gov |

| Hydrogen Bonding | O–H⋯O interactions forming inversion dimers | Present | nih.gov |

Crystal Packing Analysis and Molecular Arrangements

The crystalline architecture of this compound is primarily dictated by strong hydrogen bonding interactions, resulting in a well-defined and stable supramolecular assembly. Analysis of closely related structures, particularly the fluorinated analogue, 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid, provides significant insight into the molecular arrangements and packing motifs that characterize this class of compounds. The dominant feature of the crystal packing is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid moieties of adjacent molecules.

The individual molecules within the crystal structure exhibit a non-planar conformation. The two benzene rings, connected by the imine bridge (–CH=N–), are twisted with respect to each other. In the fluorinated analogue, the dihedral angle between the benzene rings is 57.50 (13)°. nih.gov This twisted conformation helps to minimize steric hindrance between the two aromatic systems. The molecule adopts an E configuration about the C=N double bond. nih.gov

Below are interactive tables summarizing the key crystallographic and hydrogen bonding parameters observed in the closely related 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid, which serves as a model for the title compound.

Table 1: Crystallographic Data for 4-[(E)-(4-Fluorobenzylidene)amino]benzoic Acid nih.gov

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀FNO₂ |

| Configuration about C=N | E |

| Dihedral Angle between Benzene Rings (°) | 57.50 (13) |

Table 2: Hydrogen Bond Geometry for 4-[(E)-(4-Fluorobenzylidene)amino]benzoic Acid nih.gov

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| O—H⋯O | --- | --- | 2.621 (5) | 156.30 |

D = donor atom, A = acceptor atom

Coordination Chemistry and Metal Complexation

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 4-(benzylideneamino)benzoic acid, a Schiff base, typically involves the reaction of the ligand with a metal salt in an appropriate solvent, often under reflux. One common method involves preparing the Schiff base in situ by condensing 4-aminobenzoic acid with an aldehyde, followed by the addition of a metal salt. For instance, complexes have been prepared by mixing ethanolic solutions of a metal acetate, 4-aminobenzoic acid, and an aldehyde, then refluxing the mixture. chesci.com In some cases, the pre-synthesized Schiff base is isolated first and then reacted with the metal salt. rasayanjournal.co.in The choice of solvent is crucial, with ethanol (B145695) being frequently used. chesci.comrasayanjournal.co.in

The stoichiometric ratio between this compound and the metal ion is a key factor in determining the structure of the resulting complex. Experimental evidence shows that this ratio can vary depending on the specific metal ion and its oxidation state.

1:1 Stoichiometry : For a series of transition metal complexes involving VO(II), Cr(III), Mn(II), Fe(III), Ni(II), and Cu(II), a 1:1 metal-to-ligand ratio was established. chesci.com

1:2 Stoichiometry : In contrast, complexes synthesized with Fe(II), Cu(II), and Zn(II) have been shown to exhibit a 1:2 metal-to-ligand ratio. yu.edu.jo Similarly, diorganotin(IV) complexes derived from a related benzoic acid ligand also showed a 1:2 metal-to-ligand stoichiometry. researchgate.net

This variability highlights the flexible coordination behavior of the ligand, which can adapt to the coordination preferences of different metal centers.

The counterion of the metal salt used in the synthesis can influence the reaction and the final properties of the complex. While the primary role of the counterion is to provide the metal cation, it can also have more subtle effects. For example, syntheses have been successfully carried out using metal acetates and metal chlorides. chesci.comyu.edu.jo The use of ferric chloride was specifically noted for the synthesis of an Fe(III) complex. chesci.com

Research on other ionic metal complexes has demonstrated that the counterion can play a significant role in the properties of the resulting compound, such as influencing the tumbling of the complex in solution and affecting spin properties. rsc.org In the synthesis of this compound complexes, the counterions are typically removed during the work-up process, especially when the ligand coordinates as a deprotonated anion, resulting in neutral complexes. chesci.comyu.edu.jo

Characterization of Metal Complexes

A comprehensive characterization of the metal complexes is essential to confirm their formation, determine their structure, and understand their properties. This is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic methods provide detailed information about the coordination of the ligand to the metal ion.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining how the ligand binds to the metal. The IR spectrum of the free ligand shows characteristic bands for the azomethine (C=N) group and the carboxylic acid (-COOH) group. researchgate.net Upon complexation, these bands typically shift, indicating coordination.

The C=N stretching vibration, observed around 1622 cm⁻¹ in the free ligand, shifts in the spectra of the complexes, confirming the involvement of the azomethine nitrogen in coordination. researchgate.netresearchgate.net

The coordination of the carboxylate group is confirmed by the presence of asymmetric and symmetric stretching vibrations of the COO⁻ group in the complex's spectrum. chesci.com The disappearance or significant shift of the broad -OH band of the carboxylic acid also indicates deprotonation and coordination. chesci.com

Interactive Table: Key FT-IR Spectral Data (cm⁻¹)

| Functional Group | Free Ligand (Approx.) | Complex (Approx. Shift/Appearance) | Implication |

|---|---|---|---|

| C=N (Azomethine) | 1622 researchgate.net | Shift to different frequency researchgate.net | Coordination of azomethine nitrogen |

| O-H (Carboxylic Acid) | Broad band ~3000 chesci.com | Disappearance | Deprotonation and coordination of carboxylate oxygen |

| COO⁻ (asymmetric) | - | ~1665 chesci.com | Coordination of carboxylate group |

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and the geometry of the complexes. The spectra of the free ligand show bands corresponding to π→π* and n→π* transitions. chesci.com In the complexes, new bands may appear due to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of the coordination environment. researchgate.net

NMR Spectroscopy: For diamagnetic complexes, such as those of tin(IV), Nuclear Magnetic Resonance (NMR) spectroscopy is highly informative. 1H, 13C, and even metal-specific NMR (like 119Sn) can confirm the structure of the complexes. mdpi.com The chemical shifts of protons and carbons near the coordination sites (azomethine and carboxylate groups) are expected to change upon complexation. mdpi.com

Elemental analysis is a fundamental technique used to confirm the proposed stoichiometry of the metal complexes. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values for the expected formula of the complex. A good agreement between the found and calculated values provides strong evidence for the successful synthesis and the metal-to-ligand ratio of the chelate. yu.edu.joresearchgate.net This analysis has been routinely applied to confirm the composition of various transition metal and organotin complexes of ligands derived from 4-aminobenzoic acid. rasayanjournal.co.inyu.edu.jomdpi.com

Interactive Table: Representative Elemental Analysis Data

| Complex Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₂₈H₂₆N₂O₈Sn | C | 52.78 | 52.70 | researchgate.net |

| H | 4.11 | 4.02 | researchgate.net | |

| N | 4.40 | 4.01 | researchgate.net | |

| C₂₆H₂₂N₂O₈Sn | C | 51.46 | 51.12 | researchgate.net |

| H | 3.64 | 4.37 | researchgate.net |

Molar conductance measurements are performed to determine whether the synthesized complexes are electrolytic or non-electrolytic in nature. The measurements are typically carried out on dilute solutions of the complexes (e.g., 10⁻³ or 10⁻⁴ M) in polar organic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). chesci.comresearchgate.net Low molar conductance values, typically in the range of 4-24 Ω⁻¹cm²mol⁻¹, indicate that the complexes are non-electrolytes. chesci.com This suggests that the anions from the metal salt are not present as free ions in the solution but have been replaced by the ligand, which coordinates to the metal center to form a neutral complex. yu.edu.joresearchgate.netresearchgate.net

Interactive Table: Molar Conductance Data for Representative Complexes

| Solvent | Concentration (M) | Conductance Range (Ω⁻¹cm²mol⁻¹) | Electrolytic Nature | Reference |

|---|---|---|---|---|

| DMSO | 10⁻³ | 4-24 | Non-electrolytic | chesci.com |

| DMF/DMSO | 10⁻⁴ | Very low | Non-electrolytic | researchgate.net |

Magnetic Susceptibility Studies for Electronic Configuration

Magnetic susceptibility measurements are a crucial tool for determining the electronic configuration and geometry of metal complexes of this compound. These studies provide insights into the number of unpaired electrons in the central metal ion, which in turn helps in assigning the geometry of the complex.

For instance, a manganese(II) complex of a similar Schiff base ligand exhibited a magnetic moment of 4.92 B.M., suggesting a distorted octahedral geometry. chesci.com In contrast, a copper(II) complex showed a magnetic moment of 2.1 B.M. chesci.com This value, slightly higher than the spin-only value, indicates a small orbital contribution and the absence of spin-spin interactions, pointing towards a tetragonally distorted octahedral geometry. chesci.com

An iron(III) complex displayed a significantly low magnetic moment of 3.74 B.M., which is indicative of antiferromagnetic exchange interactions within the complex. chesci.com This suggests the formation of a dimeric octahedral structure. chesci.com Cadmium complexes, being d¹⁰, are typically diamagnetic, which is consistent with a tetrahedral geometry. chesci.com The phenomenon of diamagnetism is generally much weaker than paramagnetism. dalalinstitute.com

The relationship between the magnetic field (H) and the induced magnetic field (B) in a substance determines its magnetic properties. Paramagnetic substances are attracted to an external magnetic field, while diamagnetic substances are repelled. dalalinstitute.com Ferromagnetic materials show a strong attraction, whereas antiferromagnetic materials exhibit a weak attraction to an external magnetic field. dalalinstitute.com

A summary of magnetic moments and proposed geometries for some metal complexes is presented below:

| Metal Ion | Magnetic Moment (B.M.) | Proposed Geometry |

| Mn(II) | 4.92 | Distorted Octahedral |

| Cu(II) | 2.1 | Tetragonally Distorted Octahedral |

| Fe(III) | 3.74 | Dimeric Octahedral |

| Cd(II) | Diamagnetic | Tetrahedral |

Thermal Analysis (TGA/DTA) for Thermal Stability and Decomposition

Studies on various metal complexes have shown that they possess good thermal stability. osti.gov For example, TGA of some complexes reveals a multi-step decomposition pattern. The initial weight loss often corresponds to the removal of water molecules, which can be either lattice-held or coordinated to the metal ion. Subsequent decomposition steps involve the breakdown of the organic ligand, ultimately leaving a metal oxide residue at higher temperatures. The specific decomposition temperatures and weight losses are characteristic of each complex and provide valuable structural information.

Chelation Behavior and Ligand Denticity

The chelation behavior of this compound is determined by the presence of specific donor atoms that can coordinate to a central metal ion. Its ability to act as a ligand and the number of coordination sites it utilizes (denticity) are fundamental to the formation of stable metal complexes.

Role of Nitrogen and Oxygen Donor Atoms

This compound and similar Schiff base ligands typically act as bidentate or tridentate ligands, coordinating to metal ions through their nitrogen and oxygen donor atoms. researchgate.net The key coordination sites are the imine nitrogen (C=N) and the oxygen atoms of the carboxylate group (-COO⁻). researchgate.net

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites. A shift in the characteristic stretching frequency of the C=N group in the IR spectrum of the metal complex compared to the free ligand indicates the involvement of the imine nitrogen in coordination. mdpi.com Similarly, changes in the asymmetric and symmetric stretching vibrations of the carboxylate group confirm its participation in bonding to the metal ion. researchgate.net In some cases, these ligands can act as monobasic bidentate species, coordinating through the azomethine nitrogen and a deprotonated carboxylate oxygen atom. researchgate.net

Formation of Mononuclear and Multinuclear Complexes

Depending on the reaction conditions and the nature of the metal ion, this compound can form both mononuclear and multinuclear complexes. In mononuclear complexes, a single metal ion is coordinated to one or more ligand molecules. jmchemsci.com For instance, complexes with a 1:1 or 1:2 metal-to-ligand stoichiometry are common. chesci.comuobaghdad.edu.iq

The formation of multinuclear complexes, such as the dimeric structure proposed for an Fe(III) complex, often occurs when a ligand can bridge two or more metal centers. chesci.com This bridging can happen through the donor atoms of the ligand, leading to extended structural motifs. The stoichiometry of the complexes, determined through elemental analysis, provides clues about their nuclearity. chesci.com

Proposed Geometries of Metal Complexes

The geometry of the metal complexes formed with this compound is influenced by the coordination number of the central metal ion and the nature of the ligand. Various spectroscopic techniques provide the evidence needed to propose these geometries.

Spectroscopic Evidence for Coordination Geometries (e.g., square planar, tetrahedral, octahedral)

Electronic absorption spectroscopy (UV-Vis) and magnetic susceptibility data are pivotal in proposing the geometries of the metal complexes. researchgate.netresearchgate.net The d-d electronic transitions observed in the UV-Vis spectra are characteristic of the coordination environment of the metal ion.

For example, the electronic spectrum of a Mn(II) complex showing bands around 12900, 14500, and 24800 cm⁻¹ can be assigned to transitions that are consistent with an octahedral geometry. chesci.com Similarly, an Fe(III) complex exhibiting a shoulder peak around 18900 cm⁻¹ suggests an octahedral geometry. chesci.com

In addition to UV-Vis and magnetic data, IR spectroscopy confirms the coordination of the ligand to the metal ion. The appearance of new bands in the far-IR region of the complex's spectrum, which are absent in the free ligand, can be attributed to the formation of M-N and M-O bonds, further supporting the proposed coordination. mdpi.com

Based on combined spectroscopic and magnetic evidence, various geometries have been proposed for metal complexes of Schiff bases derived from or related to this compound, including octahedral, tetrahedral, square planar, and square pyramidal. chesci.comuobaghdad.edu.iq

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has emerged as a robust method for investigating the ground-state properties of molecular systems. researchgate.net By approximating the complex many-electron problem into a more manageable one based on electron density, DFT calculations provide a wealth of information about a molecule's geometry, electronic structure, and reactivity.

Optimized Molecular Geometries and Electronic Structure

Theoretical optimization of the molecular geometry of 4-(benzylideneamino)benzoic acid reveals key structural features. The molecule adopts a trans configuration around the C=N double bond of the azomethine group. researchgate.net Studies on similar Schiff base ligands derived from 4-aminobenzoic acid show that the benzene (B151609) rings are not coplanar. For instance, in (E)-4-(4-fluorobenzylideneamino)benzoic acid, the dihedral angle between the two benzene rings is 57.50 (13)°. researchgate.net This non-planar arrangement is a common feature in such compounds and influences their electronic properties.

The electronic structure is characterized by the distribution of electrons within the molecule. In the crystal structure of a related compound, 4-(benzyloxy)benzoic acid, the molecules form acid-acid homodimers through hydrogen bonding. nih.gov This dimerization can also influence the electronic properties of the solid-state material. Computational studies on derivatives have shown that the bond lengths and angles calculated by DFT methods are in good agreement with experimental data obtained from X-ray diffraction. actascientific.com

| Parameter | Bond | Length (Å) |

| Bond Length | C-N | 1.395 |

| C=O | 1.235 | |

| C-O | 1.361 | |

| N-H | 1.017 | |

| O-H | 0.981 | |

| Parameter | Angle | Degree (°) |

| Bond Angle | C-N-C | 128.37 |

| C-N-H | 115.9 | |

| Data sourced from a DFT study on 4-(carboxyamino)-benzoic acid. actascientific.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net

For derivatives of this compound, DFT calculations have been employed to determine the energies of these frontier orbitals. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and greater ease of electronic excitation. researchgate.net For example, in a study of 4-(carboxyamino)-benzoic acid, the calculated HOMO and LUMO energies were -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV, which suggests a stable molecular structure. actascientific.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Benzoic Acid Derivative (Note: Data is for 4-(carboxyamino)-benzoic acid.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.82 |

| LUMO | -1.82 |

| Energy Gap (ΔE) | 5.0 |

| Data sourced from a DFT study on 4-(carboxyamino)-benzoic acid. actascientific.com |

Calculation of Global Reactivity Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. actascientific.com

For instance, in a study of 2,6-dimethoxybenzoic acid, the calculated electronegativity was 3.98 and the chemical hardness was 2.60, indicating moderate stability and reactivity. researchgate.net These parameters provide a quantitative framework for comparing the reactivity of different derivatives and understanding their chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is powerful for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states and related properties, such as UV-Vis absorption spectra. rsc.orgresearchgate.netuci.edu

Interpretation of Absorption Spectra

TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net The calculated absorption wavelengths and oscillator strengths can be compared with experimental UV-Vis spectra to provide a detailed assignment of the observed absorption bands. These calculations can reveal the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. researchgate.net

For derivatives of this compound, TD-DFT studies have been used to interpret their absorption spectra. researchgate.net The results help in understanding how structural modifications, such as the introduction of different substituents, affect the electronic transitions and, consequently, the color and photophysical properties of the compounds.

Electronic Difference Density Maps (EDDMs)

To visualize the redistribution of electron density upon electronic excitation, Electronic Difference Density Maps (EDDMs) are calculated from TD-DFT results. researchgate.netresearchgate.net These maps illustrate the regions where electron density decreases (hole) and where it increases (electron) during a specific electronic transition. This provides a clear and intuitive picture of charge transfer phenomena. researchgate.net For this compound and its derivatives, EDDMs can reveal the extent of intramolecular charge transfer from the electron-donating part of the molecule to the electron-accepting part upon photoexcitation. This information is crucial for understanding their potential applications in areas such as nonlinear optics and photosensitization. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. frontiersin.orgmdpi.com This method is crucial in structure-based drug design, helping to understand the molecular recognition process. frontiersin.org In studies involving derivatives of this compound, molecular docking simulations have been employed to predict their binding modes and affinities with various biological targets, such as those involved in bacterial survival and diabetes. ccspublishing.org.cnresearchgate.net These simulations are essential for identifying promising compounds and understanding their mechanism of action at a molecular level. For instance, docking studies have been performed to evaluate the interaction of these compounds with targets like the 16S-rRNA of E. coli. researchgate.net

The stability of a ligand within the active site of a protein is determined by a combination of intermolecular forces. Molecular docking simulations for this compound derivatives have shown that their binding is primarily stabilized by electrostatic and hydrophobic interactions. ccspublishing.org.cncqvip.com

Electrostatic Interactions: These forces involve attractions between charged or partially charged atoms. A key electrostatic interaction is the hydrogen bond, which plays a critical role in the specificity and affinity of ligand binding. nih.gov The carboxyl group of the benzoic acid moiety and the imine nitrogen are common sites for forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, often involving aromatic rings. The benzylidene and benzoic acid rings of the core structure contribute significantly to hydrophobic interactions, fitting into nonpolar pockets within the target's binding site. ccspublishing.org.cnnih.gov

The combination of these forces dictates the precise orientation (or "pose") of the ligand, and a strong correlation between these predicted interactions and experimental biological activity has been observed. ccspublishing.org.cnresearchgate.net

In silico studies, which are computational analyses, are a cornerstone of modern drug discovery. nih.govajol.info By examining the binding patterns of a series of compounds like this compound derivatives, researchers can identify key structural features required for biological activity. This process, known as hit-to-lead generation, uses the initial "hit" compounds to design more potent and selective drug candidates. ccspublishing.org.cnresearchgate.net

For example, docking studies have predicted that certain this compound derivatives could serve as potential starting points for developing novel antibacterial drugs. ccspublishing.org.cnresearchgate.net The insights gained from these simulations, such as identifying which substituents on the aromatic rings lead to better binding, provide a rational basis for synthesizing new and more effective molecules. nih.gov

| Compound Derivative | Biological Target | Key Stabilizing Forces | Interacting Residues (Example) | Implication for Drug Design |

|---|---|---|---|---|

| Derivative 3a | Antibacterial Target (e.g., E. coli 16S-rRNA) | Electrostatic, Hydrophobic | Not specified | Potential lead for novel antibacterial drugs. ccspublishing.org.cn |

| Derivative 3d | Antibacterial Target (e.g., E. coli 16S-rRNA) | Electrostatic, Hydrophobic | Not specified | Identified as a promising surrogate for hit-to-lead generation. ccspublishing.org.cnresearchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view from molecular docking. scielo.br MD simulations model the movements of atoms and molecules over time, offering insights into the stability of the binding pose and the flexibility of the protein. researchgate.net For derivatives of this compound, MD simulations have been used to validate docking results. scielo.br Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests the ligand-protein complex has reached equilibrium and the binding is stable. scielo.br

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values can highlight flexible regions of the protein that may be involved in ligand binding or conformational changes. scielo.br

These simulations have been performed against targets like E. coli 16S-rRNA to confirm the stability of the predicted binding modes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. tiu.edu.iq The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

For derivatives related to this compound, QSAR studies have been conducted to understand the structural requirements for their antimicrobial activity. chitkara.edu.in These analyses have revealed that the inhibitory activity is influenced by several factors: nih.gov

Electronic Parameters: The total energy (Te) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have been identified as dominant factors in explaining antimicrobial activity. chitkara.edu.in

Hydrophobicity and Molar Refractivity: Increased hydrophobicity and molar refractivity are generally conducive to higher inhibitory activity. nih.gov

Structural Features: The presence of specific functional groups, such as hydroxyl (-OH) groups on the aromatic rings, can enhance activity, while the presence of heteroatoms like nitrogen or oxygen in certain positions may decrease it. nih.gov

| Parameter/Descriptor | Influence on Biological Activity | Reference |

|---|---|---|

| Total Energy (Te) | Dominant factor in explaining antimicrobial activity. | chitkara.edu.in |

| LUMO Energy | Dominant factor in explaining antimicrobial activity. | chitkara.edu.in |

| Hydrophobicity | Increased hydrophobicity is conducive to inhibitory activity. | nih.gov |

| Aromaticity | Increased aromaticity is conducive to inhibitory activity. | nih.gov |

| Presence of -OH group | Presence of a hydroxyl group on the nucleus increases inhibitory activity. | nih.gov |

Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) Mapping

Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) mapping are theoretical methods used to study the electronic properties of a molecule. nih.gov

MEP maps are particularly useful as they visualize the electrostatic potential on the electron density surface of a molecule. libretexts.org This allows for the identification of electron-rich and electron-deficient regions, which are crucial for understanding and predicting molecular interactions. researchgate.netnih.gov The standard color scheme for an MEP map is:

Red: Indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of most positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Indicate regions of intermediate or neutral potential. researchgate.net

For a molecule like this compound, an MEP map would likely show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and a positive potential (blue) around the carboxylic acid hydrogen. researchgate.netnih.gov The nitrogen of the imine group would also represent an electron-rich center. researchgate.net This information is invaluable for understanding how the molecule will interact with biological receptors, predicting sites for hydrogen bonding and other electrostatic interactions. nih.gov

Supramolecular Chemistry and Crystal Engineering

Principles of Intermolecular Compound (IMC) Formation

The formation of intermolecular compounds (IMCs) from 4-(benzylideneamino)benzoic acid is a process driven by the establishment of specific and directional non-covalent interactions between molecules. This self-assembly process leads to a highly ordered crystalline structure.

Non-covalent interactions are the primary forces responsible for the solid-state assembly of this compound. These interactions, while weaker than covalent bonds, are numerous and collectively provide the stability of the crystal lattice. Key non-covalent interactions include:

Hydrogen Bonds: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. The nitrogen atom of the imine group (-CH=N-) can also act as a hydrogen bond acceptor. These interactions are fundamental to forming predictable structural motifs. researchgate.netmdpi.com

van der Waals Forces: These are weaker, non-specific interactions that occur between all atoms and are crucial for the close packing of molecules in the crystal.

The interplay of these forces dictates the final three-dimensional arrangement of the molecules.

The design of molecular crystal patterns for compounds like this compound involves a retrosynthetic approach to crystal engineering. By identifying robust and predictable intermolecular interactions, known as supramolecular synthons, it is possible to guide the assembly of molecules into desired architectures. rsc.org For this compound, the carboxylic acid group is a key functional group for forming reliable synthons.

Cocrystallization and Eutectic Systems

Cocrystallization is a technique used to create new solid forms of a compound by combining it with a second, different molecule (a coformer) in a stoichiometric ratio within the same crystal lattice. This can be used to modify the physicochemical properties of this compound. The selection of a coformer is often based on its ability to form complementary and strong non-covalent interactions, particularly hydrogen bonds, with the target molecule. rsc.orgresearchgate.net For instance, coformers containing functional groups like amides or pyridines can form robust heterosynthons with the carboxylic acid moiety of this compound. rsc.org

Eutectic systems involve mixtures of two or more components that melt at a single, lower temperature than the melting points of the individual components. The formation of a eutectic system with this compound and another compound would indicate that at a specific composition, the two components are miscible in the liquid phase but crystallize separately upon cooling.

Hydrogen Bonding Networks and Supramolecular Synthons

Hydrogen bonds are the most significant directional interactions in the crystal structure of this compound, leading to the formation of well-defined networks and predictable patterns known as supramolecular synthons. mdpi.comnih.govmdpi.com

The primary supramolecular synthon observed in many benzoic acid derivatives is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. mdpi.comnih.gov This is a highly robust and common motif. In addition to this, other hydrogen bonds involving the imine nitrogen can lead to more complex, extended networks. researchgate.net

The interplay of different hydrogen bonding possibilities can lead to the formation of various structural motifs within the crystal lattice of this compound and its derivatives.

Cyclic Motifs: The most prominent cyclic motif is the classic inversion dimer formed by the O-H···O linkages of the carboxylic acid groups. researchgate.net

Extended Chain Motifs: C-H···O hydrogen bonds, although weaker, can link these dimers into one-dimensional chains or two-dimensional sheets, further stabilizing the crystal structure. researchgate.net In cocrystals, acid-amide or acid-pyridine heterosynthons can also lead to the formation of extended chains. rsc.org

Crystal Packing Arrangements and Influence on Solid-State Properties

The specific arrangement of molecules in the crystal, or crystal packing, has a profound impact on the macroscopic properties of this compound. The way the cyclic and extended motifs pack together determines properties such as:

Melting Point: Stronger and more numerous intermolecular interactions generally lead to a higher melting point. rsc.org

Solubility: The energy required to break the crystal lattice and solvate the individual molecules is directly related to the packing arrangement. Changes in crystal packing through cocrystallization can significantly alter solubility. libretexts.org

Mechanical Properties: The arrangement of molecules and the interactions between them influence the hardness and brittleness of the crystals.

Optical Properties: For certain derivatives, the crystal packing can influence properties like fluorescence. nih.gov

In a reported crystal structure of a derivative, 4-[(2,4-dichlorobenzylidene)amino]benzoic acid, the molecules form classical inversion dimers through O-H···O hydrogen bonds. These dimers are then linked into sheets by C-H···O hydrogen bonds. The dihedral angle between the two benzene (B151609) rings in this particular structure is 30.85(2)°. researchgate.net

Table of Crystal and Molecular Structure Data for a Derivative:

| Parameter | Value |

| Compound | 4-[(2,4-dichlorobenzylidene)amino]benzoic acid |

| Formula | C14H9Cl2NO2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| C8=N1 Bond Length | 1.257(5) Å |

| Dihedral Angle (Benzene Rings) | 30.85(2)° |

| Key Hydrogen Bonds | O–H···O, C–H···O |

| Supramolecular Motif | Inversion dimers linked into sheets |

| Data sourced from researchgate.net |

Role of this compound Derivatives as Crystal Engineering Building Blocks

In the realm of supramolecular chemistry and crystal engineering, the design and synthesis of molecules that can self-assemble into predictable, ordered structures is a primary goal. This compound and its derivatives have emerged as significant building blocks, or tectons, in this field. Their utility stems from their rigid molecular framework and the presence of functional groups capable of forming robust and directional non-covalent interactions, particularly hydrogen bonds.

The fundamental structure of this compound combines a carboxylic acid group (-COOH) and an imine or Schiff base group (-CH=N-). This combination allows for the formation of well-defined supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. The most prominent of these is the carboxylic acid dimer, where two molecules associate through a pair of O-H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov This strong and highly directional interaction is a cornerstone of crystal engineering with benzoic acid derivatives. researchgate.netmdpi.com

Research into derivatives of this core structure reveals how systematic chemical modification can influence crystal packing. For instance, the synthesis and characterization of related Schiff base ligands, such as (E)-4-(3-ethoxy-2-hydroxybenzylideneamino) benzoic acid, provide concrete examples of the resulting crystal structures. researchgate.net In one such derivative, the molecule crystallizes in the triclinic P-1 space group, demonstrating a specific packing arrangement dictated by the intermolecular forces at play. researchgate.net

The study of co-crystals further expands the role of these molecules. By combining a this compound derivative with another molecule (a coformer), new multi-component crystalline solids with tailored properties can be engineered. nih.govnih.gov For example, the co-crystallization of N′-benzylidenepyridine-4-carbohydrazide with benzoic acid, formed in situ via autoxidation of benzaldehyde, showcases the formation of complex structures held together by hydrogen bonds between the different components. nih.gov These studies underscore the principle that the predictable hydrogen-bonding patterns of the benzoic acid moiety can be exploited to bring together different molecular entities into a single, ordered crystal lattice. researchgate.netnih.gov

Detailed crystallographic studies provide insight into the specific interactions governing the assembly. Analysis of structures like 4-benzamido-2-hydroxybenzoic acid, a related compound, confirms the formation of carboxylic acid inversion dimers and highlights the presence of other interactions, including intramolecular O-H⋯O bonds and π-π stacking, which work in concert to define the final structure. nih.gov

Research Findings on a this compound Derivative

The following table presents crystallographic data for a representative derivative, (E)-4-(3-ethoxy-2-hydroxybenzylideneamino) benzoic acid, illustrating the precise structural parameters determined through single-crystal X-ray diffraction.

| Parameter | Value | Reference |

|---|---|---|

| Compound | (E)-4-(3-ethoxy-2-hydroxybenzylideneamino) benzoic acid | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 4.9897(3) | researchgate.net |

| b (Å) | 6.9109(5) | researchgate.net |

| c (Å) | 20.7694(15) | researchgate.net |

| α (°) | 83.690(4) | researchgate.net |

| β (°) | 84.855(4) | researchgate.net |

| γ (°) | 78.698(4) | researchgate.net |

| Volume (ų) | 696.35(8) | researchgate.net |

| Z (Molecules per unit cell) | 2 | researchgate.net |

This detailed structural information is crucial for understanding how the individual molecules pack in the solid state and serves as a basis for designing new materials with desired structural motifs and properties. The ability to reliably form specific supramolecular synthons makes this compound and its derivatives powerful tools in the field of crystal engineering.

Applications in Advanced Materials Science

Development of Functional Organic and Hybrid Materials

The inherent properties of 4-(benzylideneamino)benzoic acid make it a valuable precursor in the synthesis of functional organic and hybrid materials. Its structure, containing both a carboxylic acid group and an imine bond, allows for a variety of chemical modifications, enabling the tuning of its physical and chemical properties. This adaptability is crucial for creating materials with specific functionalities.

The synthesis of these materials often involves the condensation reaction between 4-aminobenzoic acid and a substituted benzaldehyde. researchgate.net This straightforward synthetic route allows for the incorporation of various functional groups into the final molecule, leading to a diverse library of compounds with tailored properties. These derivatives serve as ligands in coordination chemistry, forming complexes with various metals. smolecule.com

Optoelectronic Materials Research

The realm of optoelectronics has significantly benefited from the unique characteristics of this compound and its derivatives. These compounds exhibit properties that are highly sought after for applications in devices that interact with light and electricity.

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with donor and acceptor groups connected through a π-conjugated system often exhibit promising nonlinear optical (NLO) properties. researchgate.net this compound and its derivatives fit this structural motif, with the amino group acting as a donor and the carboxylic acid group as an acceptor, linked by the benzylidene bridge. This "push-pull" electronic structure is a key factor in their NLO activity. researchgate.net

Researchers have synthesized and studied various derivatives to enhance these properties. For instance, the introduction of a fluorine atom to the benzylidene ring, as in (E)-4-(4-fluorobenzylideneamino)benzoic acid, has been investigated for its potential NLO applications. researchgate.net The study of such compounds contributes to the development of materials for optical switching, frequency conversion, and other advanced photonic applications.

Light-Emitting Materials (e.g., White Light Emitting Diodes)

Derivatives of benzoic acid are being explored for their potential as luminescent materials. umich.edu The ability of these compounds to emit light upon excitation makes them candidates for use in various lighting and display technologies, including the development of white light-emitting diodes (WLEDs). The emission properties can be tuned by modifying the molecular structure, offering a pathway to materials with specific emission colors.

Dielectric Properties and Electrical Conductivity Studies

The electrical behavior of this compound and its derivatives is another area of active research. Their dielectric properties and electrical conductivity are crucial for their potential use in electronic components. These properties are intrinsically linked to the molecular structure and intermolecular interactions within the material. Studies have shown that Schiff bases, the class of compounds to which this compound belongs, can be utilized as precursors for producing conducting materials. researchgate.net

Mesomorphic (Liquid Crystalline) Behavior of Derivatives

Derivatives of this compound have been shown to exhibit liquid crystalline properties. derpharmachemica.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. This mesomorphic behavior is highly dependent on the molecular geometry and intermolecular forces.

For example, a homologous series of azoester mesogens derived from 4-n-alkoxy benzoic acid and 4-[3-(benzylidene-amino)-phenylazo]-phenol has been synthesized and studied. derpharmachemica.com These compounds exhibit nematic liquid crystal phases, where the molecules have long-range orientational order but no long-range positional order. The temperature range of the liquid crystalline phase can be influenced by the length of the alkyl chain in the alkoxy group. derpharmachemica.com This tunability is a key advantage in the design of materials for display devices, sensors, and other technologies that rely on the unique properties of liquid crystals. The formation of these ordered structures is often driven by intermolecular hydrogen bonding. nih.gov

Application as Anchoring Ligands in Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound have been investigated for their potential application as anchoring ligands in dye-sensitized solar cells (DSSCs). In the architecture of a DSSC, the dye molecule, or sensitizer, plays a critical role in absorbing solar light and initiating the process of converting light into electrical energy. These dyes typically possess a Donor-π-Acceptor (D-π-A) structure. The benzoic acid moiety in derivatives of this compound can function as the electron acceptor and, crucially, as the anchoring group that adsorbs the dye onto the surface of the semiconductor material, which is commonly titanium dioxide (TiO2).

Research into organic imine dyes has highlighted the utility of these structures in solar energy harvesting. researchgate.net A specific derivative, 4-((4-(diphenylamino)benzylidene)amino)benzoic acid, has been synthesized and studied for its performance in DSSCs. researchgate.net This compound is part of a series of organic dyes that incorporate triphenylamine (B166846) and dimethylaniline as donor groups. researchgate.net The function of these dyes is to broaden the light absorption spectrum of the DSSC beyond the UV range that TiO2 naturally absorbs. mdpi.com

Investigation of Pharmacological Potential Academic Research Focus

Antidiabetic Activity Research

Recent academic research has explored the potential of 4-(benzylideneamino)benzoic acid and its derivatives as antidiabetic agents, focusing on their glucose-lowering effects and impact on various biochemical markers.

In Vitro and In Vivo Study Models for Glucose-Lowering Effects

The antidiabetic potential of this compound derivatives has been primarily investigated using both in vitro and in vivo models. In vivo studies often utilize streptozotocin (B1681764) (STZ)-induced diabetic rats to mimic a diabetic state. nih.gov In these models, the oral administration of these compounds is assessed for its ability to manage blood glucose levels over a specific period. nih.gov

For instance, a study involving STZ-induced diabetic Wistar rats demonstrated that an anthranilic acid derivative, when administered orally, significantly improved glucose tolerance and lowered fasting blood glucose levels over an eight-week period. nih.gov Another study highlighted that certain this compound derivatives (specifically 3a-3c) exhibited notable glucose-lowering effects when compared to the standard antidiabetic drug, Glibenclamide. researchgate.net The research also points to the evaluation of these compounds in acute and subchronic studies, where blood glucose concentrations are monitored at various intervals after administration to determine their immediate and sustained effects. mdpi.com

In vitro studies complement these findings by examining the direct effects of the compounds on cells. For example, research has been conducted on the impact of these derivatives on cell viability, ensuring that the observed glucose-lowering effects are not due to cytotoxicity. nih.gov Furthermore, some studies have explored the effect of related compounds on glucose uptake in cell lines like HepG2, a human liver cancer cell line, to understand the cellular mechanisms of action. nih.gov

Research on Biochemical Parameter Modulation

The investigation into the antidiabetic properties of this compound derivatives extends to their ability to modulate key biochemical parameters that are often dysregulated in diabetes. Research has shown that in addition to lowering plasma glucose, these compounds can significantly alter the levels of serum triglycerides and cholesterol. researchgate.net

Furthermore, the impact on liver function enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), has been a subject of study. Significant changes in the concentrations of these enzymes relative to control groups have been observed, suggesting a broader metabolic influence of these compounds. researchgate.net Studies have also monitored serum insulin (B600854) levels and pancreatic insulin content, with findings indicating that certain derivatives can restore the functional activities of the pancreas, partly through an insulinotropic action. nih.gov This is further supported by immunohistochemical studies showing increased immunoreactivity for insulin in the pancreas of treated diabetic rats. nih.gov

Antibacterial Activity Studies